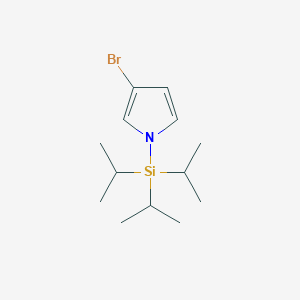

3-Bromo-1-(triisopropylsilyl)pyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromopyrrol-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BrNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAUTMPRKBSDLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BrNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376882 | |

| Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87630-36-2 | |

| Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The role of the triisopropylsilyl (TIPS) protecting group in pyrrole chemistry

An In-depth Technical Guide to the Triisopropylsilyl (TIPS) Protecting Group in Pyrrole Chemistry

Abstract

The strategic functionalization of the pyrrole ring is a cornerstone of synthetic chemistry, underpinning the development of a vast array of pharmaceuticals, natural products, and advanced materials. However, the inherent reactivity and propensity for polymerization of the pyrrole nucleus present significant synthetic challenges. The use of protecting groups, particularly on the pyrrole nitrogen, is crucial for modulating reactivity and directing substitution patterns. Among the diverse arsenal of protecting groups, the triisopropylsilyl (TIPS) group has emerged as a powerful tool, offering a unique combination of steric bulk, electronic effects, and predictable reactivity. This technical guide provides an in-depth analysis of the role of the TIPS protecting group in pyrrole chemistry, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, from the introduction and removal of the TIPS group to its profound influence on regioselectivity in electrophilic substitution and its utility in modern cross-coupling reactions.

The Rationale for N-Protection in Pyrrole Chemistry

The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack and oxidative degradation.[1][2] Unprotected pyrroles often undergo polymerization under acidic conditions, complicating their synthetic manipulation.[3] N-protection serves a dual purpose: it shields the reactive N-H proton and modulates the electronic properties of the pyrrole ring, thereby controlling its reactivity and regioselectivity.[2][4] While numerous protecting groups have been employed, including sulfonyl[2] and carbamate-based groups like Boc[5], silyl ethers, particularly the sterically demanding TIPS group, offer distinct advantages in directing synthetic outcomes.

The Triisopropylsilyl (TIPS) Group: A Strategic Choice

The TIPS group, with its three bulky isopropyl substituents, provides significant steric hindrance around the pyrrole nitrogen. This steric bulk is a key determinant of its influence on the regioselectivity of subsequent reactions. Furthermore, as a silyl ether, the TIPS group is electronically distinct from electron-withdrawing groups like tosyl, leading to different reactivity patterns.

Advantages of the TIPS Group:

-

Steric Directing Effects: The most significant advantage of the TIPS group is its ability to sterically hinder the C2 and C5 (α) positions of the pyrrole ring, thereby directing electrophilic attack to the less hindered C3 or C4 (β) positions.[6]

-

Moderate Stability: The TIPS group is sufficiently robust to withstand a range of reaction conditions, including organometallic reactions, yet it can be cleaved under relatively mild conditions using fluoride reagents.[7]

-

Improved Solubility: The lipophilic nature of the TIPS group can enhance the solubility of pyrrole derivatives in organic solvents, facilitating purification and handling.[8]

Limitations:

-

Acid Sensitivity: The TIPS group can be cleaved under strongly acidic conditions, which can limit its use in certain synthetic transformations.

-

Cost: TIPS chloride is generally more expensive than reagents for other common protecting groups like Boc or Tosyl.

Experimental Workflows: Protection and Deprotection

The successful application of the TIPS group hinges on efficient and reliable protocols for its introduction and removal.

TIPS Protection of the Pyrrole Nitrogen

The introduction of the TIPS group typically proceeds via the deprotonation of the pyrrole nitrogen with a strong base, followed by quenching with triisopropylsilyl chloride (TIPSCl).

Experimental Protocol: N-TIPS Protection of Pyrrole

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, carefully decant the hexanes, and briefly dry the NaH under vacuum.

-

Add anhydrous tetrahydrofuran (THF) to create a suspension.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add triisopropylsilyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Diagram: Workflow for N-TIPS Protection of Pyrrole

Caption: General workflow for the N-protection of pyrrole with a TIPS group.

Deprotection of N-TIPS Pyrroles

The removal of the TIPS group is most commonly achieved using a fluoride source, with tetra-n-butylammonium fluoride (TBAF) being the most prevalent reagent.[9]

Experimental Protocol: TBAF-Mediated Deprotection of N-TIPS Pyrrole [10]

-

Dissolve the N-TIPS protected pyrrole (1.0 equivalent) in anhydrous THF.

-

Add a 1.0 M solution of TBAF in THF (1.5 - 2.0 equivalents per silyl group) to the reaction mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture can be worked up using an aqueous extraction. However, for water-soluble products, a non-aqueous workup is preferable.

-

Non-Aqueous Workup: Add a sulfonic acid resin (e.g., Dowex 50WX8) and calcium carbonate to the reaction mixture and stir vigorously.[11]

-

Filter the suspension and concentrate the filtrate under reduced pressure to yield the deprotected pyrrole.

Diagram: Deprotection of N-TIPS Pyrrole

Caption: Deprotection of N-TIPS pyrrole using a fluoride source.

Directing Regioselectivity in Electrophilic Aromatic Substitution

Unprotected pyrrole typically undergoes electrophilic substitution at the C2 position due to the superior resonance stabilization of the resulting cationic intermediate.[12] The introduction of a bulky N-TIPS group dramatically alters this selectivity, favoring substitution at the C3 position.

Halogenation

The halogenation of unprotected pyrroles often leads to polyhalogenated products.[13] However, the use of an N-TIPS group allows for the regioselective monohalogenation at the C3 position. This is a powerful strategy for introducing a handle for further functionalization, such as in cross-coupling reactions.[6]

Table 1: Regioselectivity in the Halogenation of Pyrrole Derivatives

| Substrate | Halogenating Agent | Major Product | Reference |

| Pyrrole | NBS | Polyhalogenated | [13] |

| N-TIPS-Pyrrole | NBS | 3-Bromo-1-(triisopropylsilyl)-1H-pyrrole | [6] |

Acylation and Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings, including pyrrole, and typically occurs at the C2 position.[14] The steric bulk of the N-TIPS group can be leveraged to direct this reaction to the C3 position.

Diagram: Regioselective Vilsmeier-Haack Formylation

Caption: The N-TIPS group directs Vilsmeier-Haack formylation to the C3 position.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C bonds. The N-protection of pyrroles is often a prerequisite for successful coupling, preventing side reactions such as debromination in the case of Suzuki-Miyaura reactions.[15][16] The stability of the N-TIPS group under typical cross-coupling conditions makes it a valuable protecting group in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound with a halide or triflate. For pyrroles, this typically involves the coupling of a bromopyrrole with a boronic acid. N-TIPS-3-bromopyrrole, readily prepared via regioselective halogenation, is an excellent substrate for these reactions.

Table 2: Comparison of Protecting Groups in Suzuki-Miyaura Coupling of Bromopyrroles

| N-Protecting Group | Stability under Coupling Conditions | Debromination Byproduct | Reference |

| None | Poor | Significant | [15][16] |

| Boc | Moderate (can be partially cleaved) | Low | [16] |

| SEM | Good | Not observed | [16] |

| TIPS | Good | Generally not observed | Inferred from stability |

Stille and Sonogashira Couplings

The Stille reaction utilizes organostannanes, while the Sonogashira reaction employs terminal alkynes for cross-coupling.[17][18] N-TIPS protected halopyrroles or stannylpyrroles are effective coupling partners in these transformations, allowing for the introduction of a wide range of substituents onto the pyrrole ring.

Comparative Analysis with Other Common Protecting Groups

The choice of a protecting group is a critical strategic decision in a multi-step synthesis. The TIPS group should be considered alongside other common N-protecting groups for pyrrole.

Table 3: Comparative Overview of Common Pyrrole N-Protecting Groups

| Protecting Group | Introduction | Stability | Deprotection | Key Features |

| TIPS | Strong base, TIPSCl | Stable to bases, organometallics; sensitive to strong acid and fluoride | TBAF, HF-Pyridine | Excellent steric directing group for C3 functionalization. |

| Boc | Boc₂O, base | Stable to base; labile to acid | TFA, HCl | Widely used, mild acidic removal. Less sterically directing than TIPS. |

| Tosyl (Ts) | TsCl, base | Very stable to a wide range of conditions | Strong reducing agents (e.g., Na/NH₃) or harsh acid | Electron-withdrawing, deactivates the pyrrole ring. |

| SEM | SEMCl, base | Stable to a range of conditions, including some Suzuki couplings | Fluoride (e.g., TBAF) or strong acid | Robust protecting group, can be cleaved with fluoride. |

Conclusion

The triisopropylsilyl (TIPS) protecting group is a powerful and versatile tool in the synthesis and functionalization of pyrroles. Its prominent steric bulk provides a reliable method for directing electrophilic substitution to the otherwise less accessible C3 position, opening up avenues for the synthesis of novel pyrrole-containing architectures. The TIPS group's compatibility with a broad range of reaction conditions, particularly those employed in modern cross-coupling chemistry, coupled with its straightforward removal using fluoride-based reagents, solidifies its position as a strategic choice for researchers in organic synthesis and drug development. A thorough understanding of its attributes, as detailed in this guide, allows for its rational application in the design of efficient and selective synthetic routes to complex pyrrolic targets.

References

-

Pyrrole. In: Wikipedia; 2024. Accessed January 23, 2026. [Link]

-

Hann JL, Lyall CL, Kociok-Köhn G, Lewis SE. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. J Org Chem. 2023;88(19):13584-13589. [Link]

-

Jolicoeur B, Chapman EE, Thompson A, Lubell WD. Pyrrole protection. Tetrahedron. 2006;62(50):11531-11563. [Link]

-

Valois-Escamilla I, Andrade-López N, Moreno-Borbón A, Santacruz-García AC, Varela-Ramírez A, Wachter-Jurcsak S. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. J Mex Chem Soc. 2011;55(3):133-136. [Link]

-

Sonogashira coupling. In: Wikipedia; 2024. Accessed January 23, 2026. [Link]

-

Seley-Radtke KL, Yates MK, Soons J, et al. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. ACS Med Chem Lett. 2017;8(5):534-539. [Link]

-

Muchowski JM, Hess P. Preparation and lithiation of N-(N,N-dimethylamino)pyrrole: a useful reagent for the preparation of 2-acylpyrroles. J Org Chem. 1988;53(14):3363-3365. [Link]

-

Serafimov I, Gandeepan P, Dutta S, et al. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Org Biomol Chem. 2023;21(34):6813-6832. [Link]

-

Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange. Accessed January 23, 2026. [Link]

-

Kishi Y, Tsuboi H, Uenishi J. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Org Lett. 2007;9(21):4243-4246. [Link]

-

Pyrrole-The Vilsmeier Reaction. ChemTube3D. Accessed January 23, 2026. [Link]

-

Li J, Wang H, Mao J, et al. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. 2018;23(9):2153. [Link]

-

Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ChemInform. 2011;42(5). [Link]

-

Benefits of Protecting Groups in Organic Synthesis. Labinsights. Published May 8, 2023. Accessed January 23, 2026. [Link]

-

Generation of Aryllithium Reagents from N-Arylpyrroles Using Lithium. Synthesis. 2022;54(12):2775-2783. [Link]

-

Zhu D, Zhao J, Wei Y, Zhou H. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization. Synlett. 2011;2011(15):2185-2186. [Link]

-

Movassaghi M, Schmidt MA. A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Org Synth. 2022;99:53-67. [Link]

-

Vilsmeier-Haack formylation of pyrrole. ResearchGate. Accessed January 23, 2026. [Link]

-

Do I need to work up HF-Pyridine TBS deprotection? Or can I throw it on the column? Reddit. Accessed January 23, 2026. [Link]

-

Hann JL, Lyall CL, Kociok-Köhn G, Lewis SE. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. J Org Chem. 2023;88(19):13584-13589. [Link]

-

Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Nat Commun. 2024;15(1):234. [Link]

-

Wang Y, Li Y, Wang C, et al. Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. Nanomaterials (Basel). 2019;9(11):1538. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2018;23(9):2153. [Link]

-

Rapid microwave promoted Sonogashira coupling reactions on solid phase. Org Biomol Chem. 2003;1(19):3396-3399. [Link]

-

Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. J Org Chem. 2018;83(1):249-257. [Link]

-

Deprotection of Silyl Ethers. Gelest. Accessed January 23, 2026. [Link]

-

Synthesis and characterization of N-t-BOC protected pyrrole-sulfur oligomers and polymers. Synth Commun. 1997;27(2):257-266. [Link]

-

THE STILLE REACTION, 38 YEARS LATER. Chem Soc Rev. 2016;45(23):6547-6570. [Link]

-

Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must Watch. YouTube. Published March 18, 2023. Accessed January 23, 2026. [Link]

-

Deprotection of synthesized oligosaccharides. a) HF/pyridine (70 %), THF, 0 °C to rt. ResearchGate. Accessed January 23, 2026. [Link]

-

Dative Directing Group Effects in Ti-Catalyzed [2+2+1] Pyrrole Synthesis: Chemo- and Regioselective Alkyne Heterocoupling. J Am Chem Soc. 2019;141(34):13629-13636. [Link]

-

A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Org Biomol Chem. 2014;12(45):9098-9101. [Link]

-

Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. J Org Chem. 2018;83(1):249-257. [Link]

-

Protective Groups. Organic Chemistry Portal. Accessed January 23, 2026. [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Org Biomol Chem. 2019;17(34):7834-7851. [Link]

-

Reaction of 1,2-orthoesters with HF-pyridine: a method for the preparation of partly unprotected glycosyl fluorides and their use in saccharide synthesis. Carbohydr Res. 2009;344(14):1838-1845. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2022;27(19):6619. [Link]

-

Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry. Accessed January 23, 2026. [Link]

-

Regioselective formation of alpha-vinylpyrroles from the ruthenium-catalyzed coupling reaction of pyrroles and terminal alkynes involving C-H bond activation. J Am Chem Soc. 2010;132(19):6644-6645. [Link]

Sources

- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protective Groups [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 8. Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 10. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemtube3d.com [chemtube3d.com]

- 15. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Introduction: The Synthetic Value and Handling Imperative of a Key Building Block

An In-depth Technical Guide to the Safe Handling and Use of 3-Bromo-1-(triisopropylsilyl)pyrrole

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a versatile organosilicon compound that has become a valuable intermediate in modern organic synthesis.[1] Its utility is particularly pronounced in the fields of medicinal chemistry, materials science, and drug development, where the pyrrole motif is a common structural feature in biologically active molecules and functional materials.[1][2] The compound serves as a critical building block for creating complex, functionalized pyrroles, primarily through cross-coupling reactions at the bromine-substituted position.[1]

The strategic placement of the triisopropylsilyl (TIPS) group on the pyrrole nitrogen is a key design feature. This bulky silyl group provides steric protection, preventing unwanted reactions at the nitrogen, and significantly enhances the compound's solubility in common organic solvents, which simplifies handling and reaction setup.[1] However, its chemical reactivity and toxicological profile, while not fully elucidated, necessitate a thorough understanding of its hazards and the implementation of rigorous safety protocols.[3] This guide provides a comprehensive overview of the critical safety, handling, and hazard information for this compound, grounded in authoritative data to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Section 1: Physicochemical and Structural Characteristics

The physical properties of this compound dictate its behavior under laboratory conditions and inform appropriate handling and storage procedures. It is typically supplied as a colorless to light yellow or black liquid oil.[1][4][5]

| Property | Value | Source(s) |

| CAS Number | 87630-36-2 | [1][3][6] |

| Molecular Formula | C₁₃H₂₄BrNSi | [1][5] |

| Molecular Weight | 302.33 g/mol | [1][5] |

| Appearance | Colorless to light yellow/black clear liquid/oil | [1][4][5][6] |

| Boiling Point | 108 °C @ 25 mmHg; 100 °C @ 0.1 Torr | [3][5] |

| Density | 1.16 g/cm³ | [1][3][5] |

| Refractive Index | n20/D 1.519 - 1.52 | [1][4][5] |

| Flash Point | >110 °C (>230 °F) | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

The molecule's structure is central to its utility and hazards. The N-TIPS group provides a lipophilic character, enhancing solubility in nonpolar organic solvents, while the C-Br bond is the primary site for synthetic transformations, such as Suzuki, Stille, and Heck cross-coupling reactions.

Section 2: GHS Classification and Hazard Identification

According to available safety data sheets, this compound is classified as a hazardous substance.[3][5][6] The primary hazards are associated with acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin, eyes, and respiratory system.[3][6][7] All personnel must be fully aware of these hazards before handling the compound.

| GHS Classification | |

| Pictogram | GHS07 (Exclamation Mark)[5] |

| Signal Word | Warning [3][5][6] |

| Hazard Statements | |

| H302 | Harmful if swallowed.[3][6] |

| H312 | Harmful in contact with skin.[3][6] |

| H332 | Harmful if inhaled.[3][6] |

| H315 | Causes skin irritation.[7] |

| H319 | Causes serious eye irritation.[7] |

| H335 | May cause respiratory irritation.[6][7] |

| Precautionary Statements | P261, P264, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[6] |

Expert Interpretation of Hazards:

-

Acute Toxicity (H302, H312, H332): These classifications indicate that short-term exposure via ingestion, dermal contact, or inhalation can cause significant, non-lethal health effects. The causality lies in the compound's potential to interfere with biological processes upon absorption into the bloodstream. Researchers must prioritize minimizing all routes of direct exposure.

-

Irritation (H315, H319, H335): The compound is an irritant. Direct contact with skin can lead to dermatitis.[8] Eye contact can cause serious damage.[8] Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[7] These effects are why handling in a well-ventilated area and using appropriate PPE is non-negotiable.

Section 3: First Aid Protocols for Accidental Exposure

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. The following protocols are based on established safety data sheets.[3][7]

Inhalation:

-

Immediately move the affected person to fresh air.[3]

-

If breathing is difficult, administer oxygen.[7]

-

If the person is not breathing, begin artificial respiration at once. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled. [7]

-

Seek immediate medical attention.[3]

Skin Contact:

-

Immediately remove all contaminated clothing and shoes.[3]

-

Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3]

-

If skin irritation occurs or persists, seek medical attention.[9]

Eye Contact:

-

Immediately flush the eyes with large amounts of clean, lukewarm water for at least 15 minutes, holding the eyelids open.[3]

-

Remove contact lenses if present and easy to do so. Continue rinsing.[9]

-

Seek immediate medical attention, preferably from an ophthalmologist.

Ingestion:

-

Rinse the mouth thoroughly with water.[3]

-

Do not induce vomiting. [3]

-

Never give anything by mouth to an unconscious person.[3]

-

Call a physician or Poison Control Center immediately.[3]

Caption: Standard workflow for the safe handling and storage of the compound.

Section 5: Emergency Procedures for Spills and Fires

Spill Response (Small Laboratory Scale):

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary. [7]2. Ventilate: Ensure the area is well-ventilated (fume hood).

-

Control Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces). [7]4. Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads). Do not use combustible materials like paper towels.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal. [7]6. Decontamination: Clean the spill area thoroughly.

-

Reporting: Report the incident to the laboratory supervisor or safety officer.

Firefighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [3]Do not use a direct stream of water, as it may spread the material.

-

Specific Hazards: The compound is a combustible liquid. [3]Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and silicon oxides.

-

Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [3]

Section 6: Disposal and Decontamination

All waste materials containing this compound must be treated as hazardous waste.

Waste Disposal Protocol:

-

Segregation: Collect waste material, including contaminated absorbents and disposable PPE, in a dedicated, clearly labeled, and sealed container for halogenated organic waste.

-

Professional Disposal: Arrange for disposal through a licensed professional waste disposal service. [3][7]The material may be disposed of via controlled incineration with flue gas scrubbing. [3][7]3. Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed. Do not discharge to sewer systems. [3][7] Decontamination:

-

Glassware: Rinse glassware used with the compound with a suitable organic solvent (e.g., acetone or ethyl acetate) in a fume hood. The rinsate must be collected as hazardous waste.

-

Surfaces: Wipe down contaminated surfaces in the fume hood with a solvent-dampened cloth, collecting the cloth as solid hazardous waste.

Section 7: Synthetic Context - A Standard Laboratory Protocol

To provide context, the following is a representative protocol for the synthesis of this compound, illustrating a scenario where these handling procedures are critical.

Synthesis of this compound from 1-(triisopropylsilyl)pyrrole[5]

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 1-(triisopropylsilyl)pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly.

-

Reaction: Maintain the reaction mixture at -78 °C and stir continuously for 5 hours.

-

Quenching & Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the final product.

Throughout this entire workflow, all handling, additions, and workup steps must be performed in a fume hood with the specified PPE.

Conclusion

This compound is an indispensable tool for the modern synthetic chemist. Its utility, however, is paired with significant health hazards that demand respect and careful management. By integrating the principles of GHS hazard communication, robust engineering controls, diligent use of personal protective equipment, and adherence to established protocols for handling, storage, and disposal, researchers can safely harness the synthetic potential of this compound. A proactive and informed approach to safety is the cornerstone of responsible scientific advancement.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 87630-36-2 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 87630-36-2 [chemicalbook.com]

- 6. 3-Bromo-1-(triisopropylsilyl)-1H -pyrrole | 87630-36-2 [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Bromo-1-(triisopropylsilyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromo-1-(triisopropylsilyl)pyrrole as a key building block for the synthesis of 3-arylpyrroles. 3-Arylpyrrole motifs are prevalent in pharmaceuticals and functional materials, making their efficient synthesis a critical objective in modern organic chemistry.[1] This guide delves into the mechanistic underpinnings of the reaction, the strategic importance of the triisopropylsilyl (TIPS) protecting group, and provides detailed, field-proven protocols for successful implementation in a laboratory setting.

Introduction: The Strategic Synthesis of 3-Arylpyrroles

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[2][3] This reaction is instrumental in constructing biaryl and heterobiaryl structures, which are ubiquitous in biologically active compounds.[3]

The direct arylation of pyrrole can be challenging due to issues with regioselectivity and the propensity for side reactions. The use of a halogenated pyrrole precursor, such as 3-bromopyrrole, in a Suzuki-Miyaura coupling provides a robust solution to these challenges. However, the acidic N-H proton of the pyrrole ring can interfere with the catalytic cycle, often leading to undesired side reactions like debromination.[4][5] To circumvent this, protection of the pyrrole nitrogen is essential.[4][5][6]

The triisopropylsilyl (TIPS) group is an excellent choice for this purpose due to its significant steric bulk and chemical stability. The steric hindrance provided by the TIPS group can influence the reactivity and selectivity of the coupling reaction, while its stability allows for a broad range of reaction conditions to be employed without premature deprotection.[7][8][9]

The Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.

-

Transmetalation: The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic moieties on the palladium center (the pyrrole and the aryl group) couple and are eliminated from the metal, forming the desired 3-arylpyrrole product and regenerating the Pd(0) catalyst.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Considerations: The "Why" Behind the Protocol

A successful Suzuki-Miyaura coupling of this compound requires careful consideration of several factors:

-

Catalyst and Ligand Selection: Due to the steric bulk of the TIPS group, a catalyst system that is effective for sterically hindered substrates is recommended. Palladium complexes with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are often highly effective in these scenarios.[10][11][12] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.

-

Choice of Base: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). Cesium carbonate is often a good choice for challenging couplings as it is a strong, yet non-nucleophilic base.[4][5]

-

Solvent System: A mixture of an organic solvent and water is typically employed. The organic solvent (e.g., dioxane, toluene, or DME) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate.[4][5] Anhydrous conditions can also be successful with certain bases and boronic acid derivatives.

-

Reaction Temperature: The reaction temperature influences the reaction rate. While some highly active catalyst systems can facilitate room temperature couplings, elevated temperatures (e.g., 80-110 °C) are often necessary to drive the reaction to completion, especially with less reactive substrates.[4][5]

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids.

Figure 2: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos or SPhos) or NHC ligand

-

Base (e.g., Cs₂CO₃ or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line or glovebox

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas three times.

-

Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

-

Degassing: Sparge the solution with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

-

Catalyst Addition: In a separate vial, weigh the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%) and dissolve them in a small amount of the reaction solvent. Add this solution to the reaction mixture via syringe. Alternatively, for air-stable pre-catalysts, they can be added in step 1.

-

Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterization: Characterize the purified 3-aryl-1-(triisopropylsilyl)pyrrole by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Exemplary Reaction Parameters

The following table provides a starting point for optimizing the reaction conditions for various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | High |

| 3 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 16 | Moderate to High |

| 4 | 2-Methylphenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 24 | Moderate |

| 5 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | High |

Note: Yields are qualitative estimates and will vary based on the specific substrate and reaction scale.

Deprotection of the TIPS Group

The TIPS group can be readily removed under standard conditions to yield the free N-H pyrrole. A common and effective method is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).

Protocol for TIPS Deprotection:

-

Dissolve the purified 3-aryl-1-(triisopropylsilyl)pyrrole in THF.

-

Add a solution of TBAF (1.0 M in THF, 1.1-1.5 equiv).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the resulting 3-arylpyrrole by column chromatography if necessary.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst | Ensure an inert atmosphere; use a fresh batch of catalyst. |

| Insufficient temperature | Increase the reaction temperature in 10 °C increments. | |

| Poor choice of base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. | |

| Debromination of starting material | Presence of a protic source | Ensure anhydrous solvents are used if employing a non-aqueous system. |

| Catalyst side reaction | Use a different ligand or catalyst system. | |

| Protodeboronation of boronic acid | Reaction conditions too harsh | Lower the reaction temperature; use a milder base. |

| Difficulty in purification | Co-elution of byproducts | Optimize the chromatographic conditions; consider a different purification method (e.g., crystallization). |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of 3-arylpyrroles. The use of the bulky and stable TIPS protecting group is advantageous for achieving high yields and tolerating a wide range of functional groups. Careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful outcome. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively implement this important transformation in their synthetic endeavors.

References

-

Cui, K., Gao, M., Zhao, H., Zhang, D., Yan, H., & Huang, H. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]

-

Cui, K., Gao, M., Zhao, H., Zhang, D., Yan, H., & Huang, H. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate. [Link]

-

Fraser-Reid, B., & Madsen, R. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105. [Link]

-

Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]

-

Al-Zoubi, R. M., McDonald, R., & Cowie, M. (2006). 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3323–o3324. [Link]

-

Zhang, Y., & Nolan, S. P. (2015). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. Request PDF. [Link]

-

Madsen, R. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. ResearchGate. [Link]

-

Ordóñez, M., & Cativiela, C. (2012). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 56(2), 193–197. [Link]

-

Crudden, C. M., Sateesh, M., & Lewis, R. (2005). Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces. Chemical Communications, (40), 5051–5053. [Link]

-

Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

-

Zhang, Y., & Nolan, S. P. (2015). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 51(73), 13972–13975. [Link]

-

Li, W., & Sarlah, D. (2020). Cross-Coupling of Heteroatomic Electrophiles. Accounts of Chemical Research, 53(10), 2413–2426. [Link]

-

Abarbri, M., Guillaumet, G., Akssira, M., & Tikad, A. (2017). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 7(50), 31251–31260. [Link]

-

Bio, M. M., & Javadi, M. A. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 8(52), 29783–29787. [Link]

-

Kumar, A., & Kumar, S. (2022). Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. The Journal of Organic Chemistry, 87(24), 16499–16511. [Link]

-

Organ, M. G., & Ghavami, A. (2011). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 30(20), 5436–5441. [Link]

-

Abbiati, G., & Rossi, E. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(12), 9228–9239. [Link]

-

Djebbar, S., & Djebbar-Sid, S. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. New Journal of Chemistry, 42(10), 8036–8044. [Link]

-

Cui, K., Gao, M., Zhao, H., Zhang, D., Yan, H., & Huang, H. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Semantic Scholar. [Link]

-

Handy, S. T. (2011). Pyrrole Protection. Request PDF. [Link]

Sources

- 1. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sonaricollege.in [sonaricollege.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 12. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Strategic Utility of 3-Bromo-1-(triisopropylsilyl)pyrrole: A Versatile Scaffold for Complex Molecule Synthesis

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2] The targeted synthesis of substituted pyrroles, therefore, remains a subject of intense research. This application note provides an in-depth technical guide on the strategic use of 3-Bromo-1-(triisopropylsilyl)pyrrole as a versatile building block for the regioselective synthesis of 3-substituted and 3,4-disubstituted pyrroles. We will explore its synthesis, key reactivity patterns, and provide detailed, field-proven protocols for its application in several cornerstone reactions of modern organic synthesis.

The strategic placement of a bulky triisopropylsilyl (TIPS) group on the pyrrole nitrogen serves a dual purpose. Firstly, it provides steric hindrance that directs electrophilic substitution, such as bromination, preferentially to the 3-position, overcoming the inherent electronic preference for substitution at the 2-position.[3] Secondly, the TIPS group enhances the solubility of the pyrrole in organic solvents and can be readily removed under mild conditions, offering a "traceless" directing group.[4][5] This combination of features makes this compound an invaluable starting material for accessing a diverse array of complex pyrrolic structures.[4][6]

Synthesis of this compound

The preparation of the title compound is a straightforward and high-yielding process, starting from the commercially available 1-(triisopropylsilyl)pyrrole. The key to the regioselective bromination at the 3-position lies in the steric bulk of the TIPS group, which effectively shields the 2- and 5-positions from electrophilic attack.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(Triisopropylsilyl)pyrrole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

Ethyl Acetate

-

Silica Gel

Procedure:

-

To a solution of 1-(triisopropylsilyl)pyrrole (1.0 eq) in anhydrous THF (0.5 M), cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Bromosuccinimide (1.0 eq) in anhydrous THF dropwise.

-

Stir the resulting mixture at -78 °C for 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate (e.g., 30:1) to afford this compound as a colorless oil.

Expected Yield: 63-93%

Key Applications and Protocols

This compound is a versatile precursor for a variety of synthetic transformations. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions and lithium-halogen exchange followed by electrophilic trapping.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl and vinyl-substituted aromatic systems.[7][8] this compound readily participates in these reactions, coupling with a wide range of boronic acids and their derivatives.

Causality in Protocol Design:

-

Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common and effective choice. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Base: A base, such as cesium carbonate (Cs₂CO₃), is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species which facilitates the transmetalation step.[7]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane) and water is often used. The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base.

Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.5 eq)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Silica Gel

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.5 eq), cesium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon).

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to achieve a suitable concentration (e.g., 0.1 M).

-

Heat the reaction mixture to 90 °C and stir for approximately 5 hours, or until reaction completion is indicated by TLC analysis.

-

Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired 3-aryl-1-(triisopropylsilyl)pyrrole.

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |

| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 5 | 85 |

| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 2 | 68-77 |

Stille Cross-Coupling: A Complementary C-C Bond Formation Strategy

The Stille coupling offers a valuable alternative to the Suzuki-Miyaura reaction, particularly when using organostannane coupling partners.[9] These reagents are often tolerant of a wide range of functional groups and can be prepared for a diverse array of substituents.

Causality in Protocol Design:

-

Catalyst System: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. Pd₂(dba)₃ is a common precursor that is reduced in situ to the active Pd(0) species. A phosphine ligand, such as tri(o-tolyl)phosphine (P(o-Tol)₃), is essential for the catalytic cycle.

-

Co-catalyst: Copper(I) iodide (CuI) is often used as a co-catalyst in Stille couplings. It is believed to facilitate the transmetalation step by acting as a scavenger for the tin byproducts or by forming a more reactive organocopper intermediate.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction.

Workflow for Stille Coupling

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. uwindsor.ca [uwindsor.ca]

Use of 3-Bromo-1-(triisopropylsilyl)pyrrole in the development of materials for organic electronics

Introduction: The Strategic Advantage of a Protected Pyrrole Building Block

In the rapidly advancing field of organic electronics, the rational design of semiconducting materials is paramount to achieving high-performance devices such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).[1][2] 3-Bromo-1-(triisopropylsilyl)pyrrole has emerged as a crucial building block for the synthesis of novel π-conjugated polymers and small molecules. Its utility stems from a combination of strategic chemical functionalities:

-

The 3-Bromo Substituent: This halogen atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[3][4] These reactions are foundational in constructing the conjugated backbone of organic semiconductors, enabling the precise assembly of monomer units.

-

The Triisopropylsilyl (TIPS) Protecting Group: The bulky TIPS group on the pyrrole nitrogen offers several distinct advantages. Firstly, it enhances the solubility of the monomer and resulting polymers in common organic solvents, which is critical for solution-based processing of electronic devices.[2] Secondly, it provides steric hindrance that directs electrophilic substitution to the β-position (C-3) of the pyrrole ring, ensuring regiochemical control during synthesis. This level of control is essential for producing well-defined polymers with predictable electronic properties. Finally, the TIPS group can be readily removed under mild conditions, allowing for further functionalization of the pyrrole nitrogen or modulation of the final material's properties if desired.

These attributes make this compound an invaluable tool for researchers and material scientists aiming to develop next-generation organic electronic materials with tailored properties.

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 87630-36-2 | |

| Molecular Formula | C₁₃H₂₄BrNSi | |

| Molecular Weight | 302.33 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 100 °C at 0.1 Torr | |

| Density | 1.16 g/cm³ | |

| Storage | Store under an inert atmosphere, refrigerated (2-8°C) |

Handling Precautions: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen).

Synthesis of a Pyrrole-Based Conjugated Polymer via Suzuki Coupling

This section provides a detailed protocol for the synthesis of a representative alternating copolymer using this compound and a commercially available comonomer, 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]

Reaction Scheme

Caption: Suzuki polymerization of 3-Bromo-1-(TIPS)pyrrole.

Experimental Protocol

-

Reagent Preparation:

-

In a flame-dried Schlenk flask, add this compound (1.0 mmol, 302.3 mg), 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 mmol, 334.1 mg), and cesium carbonate (Cs₂CO₃, 3.0 mmol, 977.0 mg).

-

Causality: Cesium carbonate is a strong base required to activate the boronic ester for transmetalation to the palladium center.[4]

-

-

Catalyst Addition:

-

Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 57.7 mg).

-

Expertise Insight: The choice of a phosphine-ligated palladium(0) catalyst is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle.

-

-

Solvent Addition and Degassing:

-

Add a degassed mixture of 1,4-dioxane (8 mL) and deionized water (2 mL) via cannula.

-

The reaction mixture is then subjected to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen, which can deactivate the palladium catalyst.

-

-

Reaction Execution:

-

The flask is backfilled with argon, sealed, and placed in a preheated oil bath at 90 °C.

-

The reaction is stirred vigorously for 24-48 hours. The progress can be monitored by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or gel permeation chromatography (GPC) to observe the consumption of monomers and the growth of the polymer chain.

-

-

Polymer Precipitation and Purification:

-

After cooling to room temperature, the reaction mixture is poured into a beaker containing rapidly stirring methanol (200 mL). This will cause the polymer to precipitate.

-

The precipitate is collected by filtration and then subjected to Soxhlet extraction with methanol, acetone, and hexane sequentially to remove oligomers and catalyst residues.

-

The purified polymer is then extracted with chloroform or toluene and precipitated again in methanol.

-

The final product is collected by filtration and dried under vacuum at 40-50 °C overnight.

-

Characterization of the Synthesized Polymer

| Characterization Technique | Expected Results | Significance |

| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn) > 10 kDa, Polydispersity Index (PDI) < 2.5 | Determines the molecular weight and molecular weight distribution of the polymer, which influences film-forming properties and charge transport. |

| ¹H NMR Spectroscopy | Broadening of aromatic proton signals compared to monomers. | Confirms the polymeric structure and the successful incorporation of both monomer units. |

| UV-Vis Spectroscopy (in solution and thin film) | A broad absorption band in the visible region. A red-shift in the absorption maximum from solution to thin film. | Indicates π-conjugation along the polymer backbone. The red-shift suggests intermolecular interactions and aggregation in the solid state, which is beneficial for charge transport.[1] |

| Cyclic Voltammetry (CV) | Reversible oxidation (p-doping) wave. | Allows for the estimation of the Highest Occupied Molecular Orbital (HOMO) energy level, a key parameter for device engineering.[2] |

Application in Organic Thin-Film Transistors (OTFTs)

The synthesized polymer can be used as the active semiconductor layer in an OTFT. This section details the fabrication and characterization of a bottom-gate, top-contact (BGTC) OTFT device.[1]

OTFT Fabrication Workflow

Caption: Workflow for OTFT fabrication and testing.

Detailed Fabrication Protocol

-

Substrate Preparation:

-

A heavily doped n-type silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

-

The substrate is cleaned by sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each.

-

The cleaned substrate is then treated with an octadecyltrichlorosilane (OTS) self-assembled monolayer by vapor deposition or solution immersion to create a hydrophobic surface, which improves the molecular ordering of the polymer film.[1]

-

-

Active Layer Deposition:

-

A solution of the synthesized polymer is prepared in a high-boiling-point solvent like chloroform or o-dichlorobenzene at a concentration of 5-10 mg/mL.[1]

-

The solution is filtered through a 0.2 µm PTFE filter.

-

The polymer solution is spin-coated onto the OTS-treated SiO₂/Si substrate at a speed of 1500-3000 rpm to achieve a thin film of 30-50 nm thickness.[1]

-

The film is then annealed on a hotplate at a temperature of 100-150 °C for 10-30 minutes to remove residual solvent and improve the crystallinity of the polymer film.

-

-

Electrode Deposition:

-

Source and drain electrodes are deposited on top of the polymer film through a shadow mask by thermal evaporation of gold (Au) to a thickness of 50-100 nm.[1]

-

The channel length (L) and width (W) are defined by the shadow mask, typically in the range of 20-100 µm and 1-2 mm, respectively.

-

OTFT Characterization and Performance Metrics

The electrical characteristics of the fabricated OTFTs are measured using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from air and moisture.

| Performance Metric | Measurement Method | Typical Values for Pyrrole-based Polymers | Significance |

| Hole Mobility (μ) | Calculated from the saturation regime of the transfer characteristics using the equation: I_DS = (W*C_i / 2L) * μ * (V_GS - V_T)²[1] | 10⁻⁴ to 10⁻² cm²/Vs | A measure of how quickly charge carriers move through the semiconductor. Higher mobility leads to faster device operation.[1] |

| On/Off Current Ratio (I_on/I_off) | The ratio of the drain current in the "on" state (high gate voltage) to the "off" state (zero or positive gate voltage). | > 10⁴ | Indicates the switching efficiency of the transistor. A high ratio is crucial for digital logic applications. |

| Threshold Voltage (V_T) | Extracted from the x-intercept of the √I_DS vs. V_GS plot. | -10 to -40 V | The gate voltage required to turn the transistor "on". A value closer to 0 V is desirable for low-power operation. |

Protocol for TIPS Group Deprotection

In some applications, it may be desirable to remove the TIPS protecting group to yield an N-H pyrrole unit. This can alter the polymer's electronic properties and intermolecular interactions.

-

Reagents and Setup:

-

Dissolve the TIPS-protected polymer in anhydrous tetrahydrofuran (THF) in a plastic vial (glass will be etched by fluoride ions).

-

Prepare a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF.

-

-

Deprotection Reaction:

-

Cool the polymer solution to 0 °C in an ice bath.

-

Add the TBAF solution (1.5 equivalents per TIPS group) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC by spotting for the disappearance of the starting material.

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The deprotected polymer can be further purified by precipitation or column chromatography if necessary.

-

Concluding Remarks for the Advanced Practitioner

This compound stands as a testament to the power of strategic molecular design in advancing organic electronics. The protocols and insights provided herein offer a robust framework for the synthesis, device fabrication, and characterization of novel pyrrole-based semiconducting materials. The true potential of this building block lies in its versatility. By judiciously selecting comonomers for polymerization, researchers can fine-tune the optical and electronic properties of the resulting materials to meet the specific demands of a wide array of applications, from flexible displays and sensors to efficient solar cells. The interplay between the conjugated backbone, the solubilizing side chains, and the potential for post-polymerization modification via deprotection opens up a vast chemical space for exploration and innovation.

References

-

A-π-D-π-A-Based Small Molecules for OTFTs Containing Diketopyrrolopyrrole as Acceptor Units. PubMed Central. Available at: [Link]

-

Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. ACS Publications. Available at: [Link]

-

Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health. Available at: [Link]

-

Polypyrrole-based conducting polymers and interactions with biological tissues. PubMed Central. Available at: [Link]

-

SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

-

Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction. ACS Omega. Available at: [Link]

-

3- and 3,4-Substituted Pyrroles and Thiophenes and Their Corresponding Polymers - A Review. ResearchGate. Available at: [Link]

-

Fabrication and Characterization of Bulk Heterojunction Solar Cells Based on Liquid-Crystal Semiconductive Polymer. Scirp.org. Available at: [Link]

-

1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Available at: [Link]

-

Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions. RSC Publishing. Available at: [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate. Available at: [Link]

-

One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. PubMed Central. Available at: [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PubMed Central. Available at: [Link]

-

Morphology Characterization of Bulk Heterojunction Solar Cells. ResearchGate. Available at: [Link]

-

PROTECTING POLYMERS WITH ATOMIC LAYER DEPOSITION COATINGS. NASA. Available at: [Link]

-

High-performance diketopyrrolopyrrole-based organic field-effect transistors for flexible gas sensors. ResearchGate. Available at: [Link]

-

Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Fused Pyrrolo[3,2-d:4,5-d′]bisthiazole-Containing Polymers. ACS Publications. Available at: [Link]

-

Organic Thin-Film Transistor (OTFT)-Based Sensors. MDPI. Available at: [Link]

-

Pyrrole Protection. ResearchGate. Available at: [Link]

-

Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the b-carbon of pyrrole. ResearchGate. Available at: [Link]

-

Fabrication and characterisation of organic thin-film transistors for sensing applications. Figshare. Available at: [Link]

-

Synthesis of diketopyrrolopyrrole-based polymers with polydimethylsiloxane side chains and their application in organic field-effect transistors. ResearchGate. Available at: [Link]

-

Synthesis and bioactivity of pyrrole-conjugated phosphopeptides. Beilstein Journals. Available at: [Link]

-

Atomic Layer Deposition on Polymer Thin Films: On the Role of Precursor Infiltration and Reactivity. ResearchGate. Available at: [Link]

-

Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers. Available at: [Link]

-

Enhancing the Adhesion Strength of Polymer-Based Joints via Atomic Layer Deposition Surface Modifications. PubMed Central. Available at: [Link]

-

Bulk Heterojunction Solar Cells Based on Blends of Conjugated Polymers with II–VI and IV–VI Inorganic Semiconductor Quantum Dots. MDPI. Available at: [Link]

-

Organic thin film transistors: From theory to real devices. ResearchGate. Available at: [Link]

-

Pyrene-Based Materials for Organic Electronics. Chemistry. Available at: [Link]

-

Synthesis and Characterization of Diketopyrrolopyrrole-Based Polymers for Electronic Devices. SciSpace. Available at: [Link]

-

The OTFT properties of polymers. ResearchGate. Available at: [Link]

-

Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available at: [Link]

-

Recent Developments in Atomic Layer Deposition of Functional Overlayers in Perovskite Solar Cells. MDPI. Available at: [Link]

-

Diketopyrrolopyrrole-based Conjugated Polymers as Representative Semiconductors for High-Performance Organic Thin-Film Transistors and Circuits. Wiley Online Library. Available at: [Link]

-

OTFT – Low-energy transistor manufacturing. FlexEnable. Available at: [Link]

-

Preparation of Novel Organic Polymer Semiconductor and Its Properties in Transistors through Collaborative Theoretical and Experimental Approaches. PubMed. Available at: [Link]

-

Recent advances in bulk-heterojunction solar cells: a review. EPJ Applied Physics. Available at: [Link]

-

Device Characteristics of Bulk-Heterojunction Polymer Solar Cells are Independent of Interfacial Segregation of Active Layers. ACS Publications. Available at: [Link]

-

Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PubMed Central. Available at: [Link]

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Redalyc.org. Available at: [Link]

Sources

- 1. A-π-D-π-A-Based Small Molecules for OTFTs Containing Diketopyrrolopyrrole as Acceptor Units - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Synthesis of 3-Substituted Pyrroles via Trapping of 3-Lithio-1-(triisopropylsilyl)pyrrole with Diverse Electrophiles

Abstract

The regioselective functionalization of the pyrrole ring at the C3-position is a formidable challenge in synthetic organic chemistry, yet it provides a crucial entry point to a vast array of biologically active molecules and advanced materials. Direct electrophilic substitution on the pyrrole nucleus overwhelmingly favors the C2- and C5-positions. This guide provides a comprehensive overview and detailed protocols for a robust strategy that circumvents this inherent reactivity: the use of the sterically demanding triisopropylsilyl (TIPS) group to protect the pyrrole nitrogen and direct metalation to the C3-position. We will explore the generation of the key intermediate, 3-lithio-1-(triisopropylsilyl)pyrrole, through two primary, field-proven methodologies: direct deprotonation and halogen-metal exchange. Subsequently, this guide will detail the trapping of this versatile nucleophile with a wide range of electrophiles, providing researchers, scientists, and drug development professionals with the practical knowledge to synthesize a diverse library of 3-substituted pyrroles.

Introduction: The Challenge and Opportunity of C3-Functionalized Pyrroles

The pyrrole scaffold is a ubiquitous feature in natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. While functionalization at the C2 and C5 positions is well-established, accessing the C3- and C4-substituted isomers remains a significant synthetic hurdle.[1][2][3] The electronic nature of the pyrrole ring dictates that electrophilic attack preferentially occurs at the α-positions (C2/C5) due to the superior stabilization of the resulting cationic intermediate.[4] To achieve selective β-functionalization, a more nuanced approach is required.